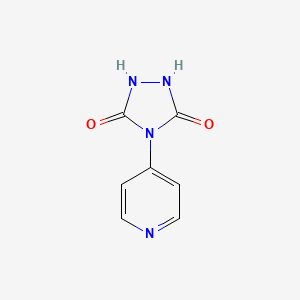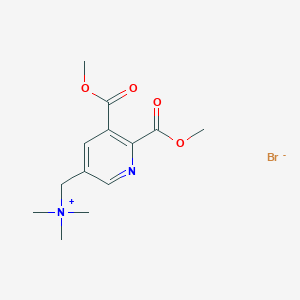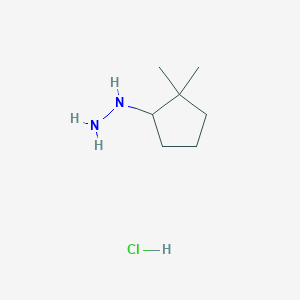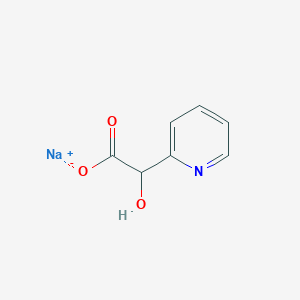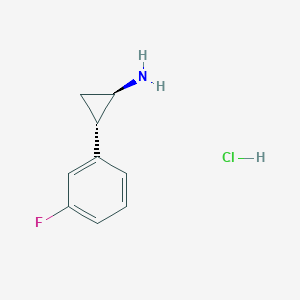![molecular formula C14H11F3N2O2 B1449403 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 2197055-42-6](/img/structure/B1449403.png)
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
Übersicht
Beschreibung
“6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid” is a chemical compound with the molecular formula C14H11F3N2O2 . It is also known as Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation, pain, and fever.
Synthesis Analysis
The synthesis of this compound involves several steps. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study mentions a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .
Molecular Structure Analysis
The molecular structure of “6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid” consists of a pyridine ring substituted at position 2 by a 2-methyl-3-(trifluoromethyl)phenylamino group . The molecular weight of the compound is 296.24 g/mol.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Industry
- Application : “6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid” is used as a pharmaceutical intermediate . It’s incorporated into potential drug molecules for various diseases and disorders .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
-
Agrochemical Industry
- Application : Trifluoromethylpyridines, which include “6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid”, are used in the agrochemical industry. They are a key structural motif in active agrochemical ingredients .
- Method of Application : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized.
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Suzuki–Miyaura Coupling
- Application : This compound can be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize organic compounds .
- Results or Outcomes : The outcomes of these reactions are typically biaryl compounds, which have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
-
Synthesis of Biologically Active Molecules
- Application : “6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid” can be used in the synthesis of biologically active molecules . These molecules have potential applications in medicine and biology .
- Results or Outcomes : The outcomes of these syntheses are biologically active molecules, which can be used in various applications such as drug discovery and biological research .
-
Visible-Light-Promoted S-Trifluoromethylation
- Application : This compound can be used in visible-light-promoted S-trifluoromethylation of thiophenols . This is a type of reaction that involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .
- Method of Application : Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results or Outcomes : This method realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
-
Proline Substitutions
- Application : Trifluoromethyl group substitutions in proline have been studied for their unique functions in biological contexts . This includes the trans–cis isomerization of the peptidyl–prolyl amide bond and its impact on protein structure and function .
- Results or Outcomes : The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Eigenschaften
IUPAC Name |
6-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)3-2-4-11(8)19-12-6-5-9(7-18-12)13(20)21/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSUQODLIBSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)

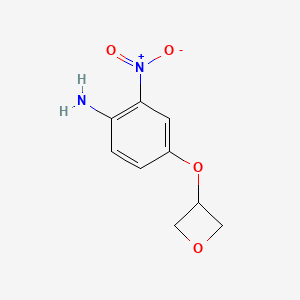
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
